Cas no 1019489-85-0 (butyl(2,4-dimethylphenyl)methylamine)
butyl(2,4-dimethylphenyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, N-butyl-2,4-dimethyl-
- butyl(2,4-dimethylphenyl)methylamine
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- Inchi: 1S/C13H21N/c1-4-5-8-14-10-13-7-6-11(2)9-12(13)3/h6-7,9,14H,4-5,8,10H2,1-3H3
- InChI Key: CYCFOGYLGYAGTQ-UHFFFAOYSA-N
- SMILES: C1(CNCCCC)=CC=C(C)C=C1C
butyl(2,4-dimethylphenyl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168508-0.05g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 0.05g |
$348.0 | 2023-09-20 | ||
| Enamine | EN300-168508-0.1g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 0.1g |
$364.0 | 2023-09-20 | ||
| Enamine | EN300-168508-0.25g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 0.25g |
$381.0 | 2023-09-20 | ||
| Enamine | EN300-168508-0.5g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 0.5g |
$397.0 | 2023-09-20 | ||
| Enamine | EN300-168508-1.0g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-168508-2.5g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 2.5g |
$810.0 | 2023-09-20 | ||
| Enamine | EN300-168508-5.0g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 5.0g |
$2110.0 | 2023-02-17 | ||
| Enamine | EN300-168508-10.0g |
butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 10.0g |
$3131.0 | 2023-02-17 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032518-1g |
Butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 95% | 1g |
¥1953.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032518-5g |
Butyl[(2,4-dimethylphenyl)methyl]amine |
1019489-85-0 | 95% | 5g |
¥5656.0 | 2023-02-27 |
butyl(2,4-dimethylphenyl)methylamine Suppliers
butyl(2,4-dimethylphenyl)methylamine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on butyl(2,4-dimethylphenyl)methylamine
Butyl(2,4-dimethylphenyl)methylamine (CAS No. 1019489-85-0): A Comprehensive Overview
Butyl(2,4-dimethylphenyl)methylamine, identified by the chemical abstracts service number CAS No. 1019489-85-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, characterized by its bulky butyl and dimethylphenyl substituents, has garnered attention due to its potential applications in the development of novel therapeutic agents and as an intermediate in synthetic chemistry. The unique structural features of this molecule contribute to its versatility, making it a valuable candidate for further exploration in both academic research and industrial settings.
The compound's molecular structure consists of a butyl group attached to a nitrogen atom, which is further linked to a phenyl ring substituted with two methyl groups at the 2nd and 4th positions. This arrangement imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. The presence of the dimethylphenyl moiety enhances the lipophilicity of the molecule, potentially facilitating its absorption and distribution within biological systems.
In recent years, there has been growing interest in exploring the pharmacological properties of amine derivatives like Butyl(2,4-dimethylphenyl)methylamine. Studies have indicated that such compounds may exhibit a range of biological activities, including potential roles as neurotransmitter modulators or enzyme inhibitors. The dimethylphenyl group, in particular, has been associated with effects on central nervous system (CNS) receptors, making this compound a promising candidate for further investigation in neuropharmacology.
One of the most compelling aspects of Butyl(2,4-dimethylphenyl)methylamine is its utility as a building block in synthetic chemistry. The compound's structural motifs allow for modifications at various positions, enabling chemists to design derivatives with tailored properties. For instance, functionalization of the nitrogen atom or the aromatic ring could lead to novel compounds with enhanced solubility or binding affinity. These modifications are crucial for optimizing drug candidates for clinical use.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of Butyl(2,4-dimethylphenyl)methylamine. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective therapeutic agents. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.
The synthesis of Butyl(2,4-dimethylphenyl)methylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by reduction steps to introduce the amine functionality. The use of palladium-catalyzed cross-coupling reactions has also been explored as a means to construct the desired molecular framework efficiently.
In conclusion, Butyl(2,4-dimethylphenyl)methylamine (CAS No. 1019489-85-0) represents a fascinating compound with diverse applications in pharmaceutical research and synthetic chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As our understanding of its properties continues to grow, so too will its utility in developing new and innovative therapeutic solutions.
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